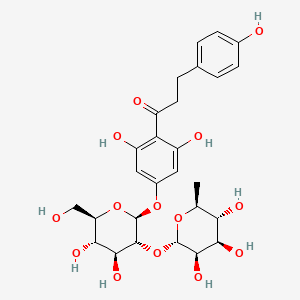

Naringin-Dihydrochalcon

Übersicht

Beschreibung

Naringin dihydrochalcone is a phloretin glycoside derived from naringin, a bitter compound found in citrus fruits, particularly grapefruits. It was discovered in the 1960s during a United States Department of Agriculture research program aimed at reducing the bitterness of citrus juices. Naringin dihydrochalcone is known for its intense sweetness, being approximately 300 to 1800 times sweeter than sucrose at threshold concentrations .

Wissenschaftliche Forschungsanwendungen

Naringin-Dihydrochalcon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Eigenschaften von Dihydrochalconen und deren Derivaten zu untersuchen.

Biologie: Untersucht wegen seiner antioxidativen und entzündungshemmenden Eigenschaften.

Medizin: Erforscht wegen seines Potenzials zur Behandlung von Diabetes, Fettleibigkeit und anderen Stoffwechselstörungen aufgrund seiner Fähigkeit, den Lipidstoffwechsel zu modulieren.

Industrie: Wird als nicht-kalorischer Süßstoff in Lebensmitteln und Getränken sowie in Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt .

5. Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere Mechanismen:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen.

Regulierung des Lipidstoffwechsels: Es erhöht das High-Density-Lipoprotein-Cholesterin und senkt das Low-Density-Lipoprotein-Cholesterin und die Triglyceride, was zu verbesserten Lipidprofilen beiträgt

Wirkmechanismus

Target of Action

Naringin dihydrochalcone (NDC) is known to interact with several targets. It exhibits biological properties such as antioxidant , anti-inflammatory , and anti-apoptotic activities . It suppresses the NF-κB signaling pathway , which plays a crucial role in regulating the immune response to infection . NDC also interacts with HMG-CoA reductase and ACAT activities, which are key enzymes in cholesterol metabolism .

Mode of Action

NDC’s interaction with its targets leads to various changes. For instance, the suppression of the NF-κB signaling pathway can lead to a decrease in inflammation . Its interaction with HMG-CoA reductase and ACAT activities can lead to a decrease in cholesterol levels .

Biochemical Pathways

NDC affects several biochemical pathways. It is involved in the phenylpropane pathway , especially the flavonoid pathway , which is strongly enhanced under stress conditions . It also affects the PI3K and the mitogen-activated protein kinase (MAPK) pathway , which are crucial for cell proliferation and survival .

Pharmacokinetics

It is known that dihydrochalcones, the class of compounds to which ndc belongs, have low solubility and bioavailability, which restricts their development as clinical therapeutics . Therefore, modifications are required to improve their application .

Result of Action

The molecular and cellular effects of NDC’s action are diverse. It has been shown to ameliorate cognitive deficits and neuropathology in transgenic mice models of Alzheimer’s disease . It also has a lipid-lowering effect, reducing intracellular lipids in denatured HepG2 cells .

Action Environment

The action of NDC can be influenced by various environmental factors. For instance, the taste of NDC, which is intensely sweet, can trigger a series of reflex responses including salivary secretion, insulin release, gastric secretin, and pancreatic secretin . This suggests that the gastrointestinal environment could influence the action, efficacy, and stability of NDC .

Biochemische Analyse

Biochemical Properties

Naringin dihydrochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, naringin dihydrochalcone has been shown to inhibit the activity of certain digestive enzymes, such as alpha-glucosidase, which is involved in carbohydrate metabolism . Additionally, it interacts with bile acids, forming complexes that can affect lipid metabolism . These interactions highlight the compound’s potential in managing metabolic disorders.

Cellular Effects

Naringin dihydrochalcone exerts various effects on different cell types and cellular processes. In HepG2 cells, a model for human liver cells, naringin dihydrochalcone has been observed to reduce intracellular lipid levels, suggesting its potential in lowering blood lipid levels . Furthermore, it influences cell signaling pathways, such as the PI3K-Akt pathway, which is crucial for cell growth and survival . Naringin dihydrochalcone also affects gene expression related to lipid metabolism, further emphasizing its role in cellular metabolism.

Molecular Mechanism

At the molecular level, naringin dihydrochalcone exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, its interaction with taste receptors on the tongue triggers a sweet taste perception . Additionally, naringin dihydrochalcone inhibits the activity of enzymes like alpha-glucosidase by binding to their active sites, thereby preventing substrate access . This enzyme inhibition is crucial for its potential anti-diabetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naringin dihydrochalcone have been studied over different time periods. The compound has shown stability under various conditions, maintaining its biochemical activity over time . Long-term studies in vitro have demonstrated its sustained lipid-lowering effects in HepG2 cells

Dosage Effects in Animal Models

The effects of naringin dihydrochalcone vary with different dosages in animal models. In studies involving transgenic mice, naringin dihydrochalcone has been shown to ameliorate cognitive deficits at specific doses . At higher doses, potential toxic effects, such as gastrointestinal disturbances, have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

Naringin dihydrochalcone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including hydrolysis and glucuronidation . These metabolic processes are crucial for its bioavailability and pharmacokinetics. Additionally, naringin dihydrochalcone influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation .

Transport and Distribution

Within cells and tissues, naringin dihydrochalcone is transported and distributed through specific transporters and binding proteins. It is known to interact with bile acid transporters, facilitating its movement across cellular membranes . This interaction is essential for its lipid-lowering effects. Furthermore, naringin dihydrochalcone accumulates in certain tissues, such as the liver, where it exerts its biochemical effects .

Subcellular Localization

Naringin dihydrochalcone’s subcellular localization plays a crucial role in its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as glycosylation, may influence its targeting to specific cellular compartments . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Naringin-Dihydrochalcon wird aus Naringin durch einen zweistufigen Prozess synthetisiert, der alkalische Hydrolyse und katalytische Hydrierung umfasst. Zunächst wird Naringin mit einer starken Base wie Kaliumhydroxid oder Natriumhydroxid behandelt, was zur Öffnung des Tetrahydropyran-4-on-Rings führt. Dieser Zwischenstoff wird dann unter hohem Druck einer katalytischen Hydrierung mit einem Palladium-auf-Kohle-Katalysator unterzogen, um this compound zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound hergestellt, indem Naringin in einer alkalischen Lösung gelöst und anschließend in einem Autoklaven filtriert und hydriert wird. Das Reaktionsgemisch wird dann angesäuert, um das Produkt auszufällen, das als weißer kristalliner Feststoff gesammelt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Naringin-Dihydrochalcon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung selbst ist ein Produkt der Reduktion von Naringin.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff.

Substitution: Verschiedene Säuren und Basen können je nach gewünschter Substitution verwendet werden.

Hauptprodukte:

Oxidation: Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: this compound selbst.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien

Vergleich Mit ähnlichen Verbindungen

Naringin-Dihydrochalcon wird oft mit anderen Dihydrochalconen wie Neohesperidin-Dihydrochalcon und Hesperetin-Dihydrochalcon verglichen. Diese Verbindungen haben ähnliche Süßungseigenschaften, unterscheiden sich aber in ihrer Süßintensität und ihren spezifischen Anwendungen:

Neohesperidin-Dihydrochalcon: Ungefähr 1000 Mal süßer als Saccharose, wird in verschiedenen Lebensmittelprodukten verwendet.

Hesperetin-Dihydrochalcon: Bekannt für seine antioxidativen Eigenschaften und wird in Nahrungsergänzungsmitteln verwendet.

Phloretin: Ein weiteres Dihydrochalcon mit signifikanter antioxidativer Aktivität

This compound zeichnet sich durch seine einzigartige Kombination aus intensiver Süße und vorteilhaften biologischen Aktivitäten aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie macht.

Eigenschaften

CAS-Nummer |

18916-17-1 |

|---|---|

Molekularformel |

C27H36Cl2O14 |

Molekulargewicht |

655.5 g/mol |

IUPAC-Name |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrochloride |

InChI |

InChI=1S/C27H34O14.2ClH/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12;;/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3;2*1H/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+;;/m0../s1 |

InChI-Schlüssel |

RPVZIVRDAAJKKC-AABGXAHHSA-N |

SMILES |

OC1=C(C(CCC2=CC=C(O)C=C2)=O)C(O)=CC(O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@]4([H])[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O4)=C1 |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

18916-17-1 |

Physikalische Beschreibung |

White solid, Bland aroma |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble Soluble (in ethanol) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4',5,7-trihydroxyflavanone 7-rhamnoglucoside aurantiin Cyclorel naringenin-7-hesperidoside naringin naringin dihydrochalcone naringin sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.